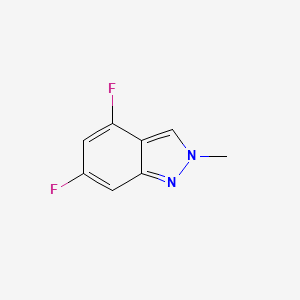

4,6-Difluoro-2-methyl-2H-indazole

Description

Historical Perspectives on Indazole Scaffold Discovery and Utility

The story of indazole begins with its first synthesis and characterization by the eminent German chemist Emil Fischer in 1883. nih.gov Initially, indazoles were primarily of academic interest. However, over the decades, their profound pharmacological potential became increasingly evident. nih.gov While rare in nature, synthetic indazole derivatives have been shown to possess an impressive array of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. nih.govresearchgate.net This has cemented the indazole nucleus as a key building block in the development of new therapeutic agents. nih.gov

The indazole structure exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. nih.gov Of these, the 1H-tautomer is generally more thermodynamically stable. nih.gov However, the less common 2H-indazole isomer has garnered significant attention for its distinct biological profile and potential as a pharmacophore. researchgate.net The selective synthesis of 2H-indazoles has historically been a challenge, often resulting in mixtures of both tautomers, which has spurred the development of novel synthetic methodologies. organic-chemistry.org

Significance of Fluorinated Heterocycles in Modern Chemical Research

The introduction of fluorine atoms into heterocyclic compounds is a transformative strategy in modern drug discovery. mdpi.com Approximately 20-30% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine, a testament to its profound impact on molecular properties. mdpi.com The strategic incorporation of fluorine can significantly enhance a molecule's metabolic stability, lipophilicity, and bioavailability. mdpi.com

Rationale for Investigating 4,6-Difluoro-2-methyl-2H-indazole: A Case Study

The specific compound, this compound, represents a compelling target for chemical investigation due to the convergence of several key structural features. The rationale for its study can be broken down as follows:

The 2H-Indazole Core: This specific tautomer is of growing interest for its unique biological activities, distinct from the more common 1H-indazole derivatives. researchgate.net

Difluoro Substitution: The presence of two fluorine atoms at the 4 and 6 positions of the benzene (B151609) ring is expected to significantly modulate the electronic properties of the scaffold, potentially enhancing its interactions with biological targets. The positions of the fluorine atoms are critical, as demonstrated in studies where the location of fluorine on the indazole ring dramatically impacts biological activity. nih.gov

N2-Methylation: The methyl group at the N2 position serves to stabilize the 2H-tautomer and introduces a specific steric and electronic influence that can further refine the molecule's pharmacological properties.

This unique combination of a stabilized, less common tautomer with strategic fluorine substitution makes this compound a prime candidate for the discovery of novel bioactive compounds.

Overview of Current Research Trajectories for Indazole Derivatives

Current research on indazole derivatives is vibrant and multifaceted, with a primary focus on oncology and the treatment of inflammatory and neurodegenerative diseases. organic-chemistry.orgnih.gov A significant portion of this research is dedicated to the development of kinase inhibitors, as many indazole-based compounds have shown potent activity against a variety of protein kinases implicated in cancer progression. organic-chemistry.org

The following interactive table provides a snapshot of the diverse biological activities reported for various indazole derivatives:

| Biological Activity | Target/Application | Reference |

| Anticancer | Kinase inhibitors (e.g., FGFR, VEGFR) | organic-chemistry.org |

| Anti-inflammatory | Cyclooxygenase-2 (COX-2) inhibitors | nih.gov |

| Antiprotozoal | Against Giardia intestinalis, Entamoeba histolytica | nih.gov |

| Antiviral | HIV non-nucleoside reverse transcriptase inhibitors | nih.gov |

| Cardiovascular | Rho kinase (ROCK) inhibitors | nih.gov |

The development of dual-action agents, such as compounds with both antimicrobial and anti-inflammatory properties, is another emerging trend. nih.gov Furthermore, the synthesis of novel fluorinated indazoles continues to be an active area of research, with the goal of generating new chemical entities with improved drug-like properties. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6F2N2 |

|---|---|

Molecular Weight |

168.14 g/mol |

IUPAC Name |

4,6-difluoro-2-methylindazole |

InChI |

InChI=1S/C8H6F2N2/c1-12-4-6-7(10)2-5(9)3-8(6)11-12/h2-4H,1H3 |

InChI Key |

DBGSZEAYUBVXAN-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C2C(=CC(=CC2=N1)F)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4,6 Difluoro 2 Methyl 2h Indazole

Retrosynthetic Analysis and Precursor Synthesis

A logical retrosynthetic disconnection of the 4,6-difluoro-2-methyl-2H-indazole core points to appropriately substituted aniline (B41778) or phenylhydrazine (B124118) derivatives as key precursors. The primary challenge lies in the regioselective introduction of the fluorine atoms and the subsequent construction of the pyrazole (B372694) ring.

A common strategy for synthesizing fluorinated indazoles involves starting with pre-fluorinated materials. For the target molecule, a plausible precursor is a 3,5-difluoro-substituted aniline derivative. For instance, the synthesis of the related 5-bromo-4-fluoro-1H-indazole begins with 3-fluoro-2-methylaniline, which undergoes bromination and then a ring-closure reaction. google.com Adapting this, a potential route to this compound could start from 3,5-difluoroaniline. This precursor would require ortho-functionalization, such as formylation or methylation, followed by reaction with a methylating agent for the N2 position and subsequent cyclization.

Another key precursor could be a substituted 2-nitrobenzaldehyde. A general method for preparing 2H-indazoles involves the condensation of ortho-imino-nitrobenzene substrates, which then undergo reductive cyclization. acs.orgnih.gov To synthesize the target compound, 2,4-difluoro-6-nitrobenzaldehyde (B1409410) would be a logical starting material, which could then react with methylamine (B109427).

Direct Annulation Routes to the 2H-Indazole Core

The formation of the 2H-indazole ring system can be achieved through various cyclization strategies, including classical methods and modern transition-metal-catalyzed reactions.

Classical Cyclization Protocols

Classical methods for 2H-indazole synthesis often rely on the formation of the N-N bond or the cyclization of a pre-formed hydrazine (B178648) derivative. A widely used approach is the Cadogan reductive cyclization, where an ortho-nitrobenzylamine or a related imine undergoes deoxygenative cyclization. acs.orgnih.govnih.gov For the synthesis of this compound, this would involve the reaction of a suitably substituted o-nitrobenzaldehyde with methylamine to form the corresponding imine, followed by reduction with a phosphine (B1218219) reagent like tri-n-butylphosphine to induce cyclization. acs.orgnih.gov Another approach involves the cyclization of 2-nitrobenzylamines promoted by reagents like tin(II) chloride dihydrate. thieme-connect.comnih.gov

A one-pot, three-component reaction of a 2-bromobenzaldehyde, a primary amine, and sodium azide, catalyzed by copper(I) oxide nanoparticles, also provides a direct route to 2H-indazoles. organic-chemistry.org To apply this to the target molecule, a 2-bromo-4,6-difluorobenzaldehyde (B595373) would be a necessary starting material.

| Precursor Type | Reagents | Reaction Type | Reference |

| ortho-Imino-nitrobenzene | Tri-n-butylphosphine | Cadogan Reductive Cyclization | acs.orgnih.gov |

| 2-Nitrobenzylamine | SnCl₂·2H₂O | Reductive Cyclization | thieme-connect.comnih.gov |

| 2-Bromobenzaldehyde, Amine, NaN₃ | Cu₂O-NPs | One-pot, Three-component | organic-chemistry.org |

Transition Metal-Catalyzed C-N Bond Formation

Transition metal catalysis offers efficient and regioselective pathways to construct the 2H-indazole core. nitk.ac.inresearchgate.net Palladium- and rhodium-catalyzed reactions are particularly prominent. researchgate.netnih.gov

Rhodium(III)-catalyzed C-H activation and annulation of azobenzenes with various partners like aldehydes or vinylene carbonate is a powerful method for synthesizing N-aryl-2H-indazoles. nih.govnih.govnih.gov While this directly leads to N-aryl derivatives, modifications or alternative starting materials would be needed for N-methyl substitution.

Palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines is another effective route to 2-aryl-2H-indazoles. organic-chemistry.org A direct and operationally simple palladium-catalyzed synthesis of 2-aryl-substituted 2H-indazoles from readily available 2-bromobenzyl bromides and arylhydrazines has also been reported. organic-chemistry.orgacs.org Adapting this for the target molecule would likely involve using methylhydrazine in place of an arylhydrazine.

Copper-catalyzed C-N cross-coupling reactions between 1H-indazoles and diaryliodonium salts have been shown to produce 2-substituted-2H-indazoles with complete N2-regiocontrol. rsc.org This suggests that a pre-formed 4,6-difluoro-1H-indazole could be methylated at the N2 position using a suitable copper catalyst system.

| Catalyst/Metal | Starting Materials | Reaction Type | Reference |

| Rhodium(III) | Azobenzenes, Aldehydes | C-H Activation/Annulation | nih.govnih.gov |

| Palladium | 2-Bromobenzyl bromides, Hydrazines | Intramolecular Amination | organic-chemistry.orgacs.org |

| Copper(I) | 1H-Indazole, Diaryliodonium salt | Cross-coupling | rsc.org |

Oxidative Cyclization Methodologies

Oxidative cyclization methods provide an alternative strategy for forming the indazole ring, often by constructing the N-N bond. A notable method involves the N-N bond-forming oxidative cyclization of 2-aminomethyl-phenylamines. nih.govorganic-chemistry.org This approach has been shown to be effective for synthesizing various 2-substituted 2H-indazoles. nih.govorganic-chemistry.org For the synthesis of this compound, the required precursor would be 2-(methylaminomethyl)-3,5-difluoroaniline. The cyclization can be promoted by an oxidizing system such as ammonium (B1175870) molybdate (B1676688) and hydrogen peroxide. organic-chemistry.org

Another oxidative approach involves the iodine-mediated synthesis of 2H-indazoles from ortho-alkylazobenzenes via benzylic C-H functionalization. nih.gov Electrochemical oxidation-induced cyclization of ortho-alkyl-substituted azobenzenes also yields 2H-indazole derivatives. organic-chemistry.org

Post-Synthetic Modifications and Derivatization of the Indazole Scaffold

Once the this compound core is assembled, its chemical reactivity can be exploited to introduce further functional groups. The electron-withdrawing nature of the fluorine atoms influences the regioselectivity of these transformations.

Regioselective Functionalization at Ring Positions

The functionalization of the 2H-indazole ring can occur at the C3, C5, or C7 positions, as well as at the benzene (B151609) ring positions not occupied by fluorine. The directing effects of the existing substituents play a crucial role. Late-stage functionalization of 2H-indazoles via C-H activation is an efficient way to increase molecular diversity. rsc.org

For 2H-indazoles, C3-functionalization is common. rsc.org For instance, visible-light-induced alkoxylation of 2H-indazoles at the C3 position has been achieved using a photosensitizer and an oxidant. rsc.org It is also possible to introduce functional groups at other positions. For example, the synthesis of a 5-fluoro-2-phenyl-2H-indazole-7-carboxamide has been reported as part of the development of potent enzyme inhibitors. nih.gov This suggests that the C7 position of this compound could be a site for functionalization, such as carboxylation or amidation.

Bromination of a related compound, 6-fluoro-2-methyl-2H-indazole, would likely lead to the introduction of a bromine atom at an available position on the benzene ring, as seen in the formation of 4-bromo-6-fluoro-2-methyl-2H-indazole. sigmaaldrich.com This indicates that electrophilic aromatic substitution on the this compound ring is a viable strategy for further derivatization.

N-Alkylation and N-Acylation Strategies

The functionalization of the indazole core at its nitrogen atoms is a pivotal step in modifying its properties. While this compound is already methylated at the N2 position, understanding the general N-alkylation and N-acylation strategies for the parent 4,6-difluoro-1H-indazole scaffold is crucial for the synthesis of its analogues.

The direct alkylation of 1H-indazoles typically yields a mixture of N1 and N2 isomers, with the product ratio being highly dependent on the reaction conditions. nih.govbeilstein-journals.org The regioselectivity is influenced by factors such as the choice of base, solvent, and the electronic and steric nature of substituents on the indazole ring. nih.govbeilstein-journals.org For instance, conditions employing sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) have been shown to favor N1 alkylation for many indazole derivatives. nih.govbeilstein-journals.org Conversely, Mitsunobu conditions often show a preference for the N2 isomer. nih.gov

A highly regioselective method for N2-alkylation utilizes alkyl 2,2,2-trichloroacetimidates under acidic conditions (e.g., trifluoromethanesulfonic acid or copper(II) triflate). wuxibiology.com This method is effective for a diverse range of primary, secondary, and tertiary alkyl groups and proceeds with high selectivity, leaving the N1 position untouched. wuxibiology.com The presence of electron-withdrawing fluorine atoms on the benzene ring of the indazole, as in the case of the 4,6-difluoro scaffold, would be expected to influence the nucleophilicity of the nitrogen atoms and thus the reaction outcomes.

N-acylation of indazoles can also be controlled to achieve regioselectivity. It has been suggested that N-acylation can provide the N1-substituted product through a process of isomerisation from the kinetically favored N2-acylindazole to the more thermodynamically stable N1 regioisomer. nih.gov

Table 1: Conditions for Regioselective N-Alkylation of Indazoles This table summarizes general findings for the indazole scaffold, which are applicable to fluorinated analogues.

| Product | Conditions | Reagent | Selectivity | Reference |

|---|---|---|---|---|

| N1-Alkyl Indazole | NaH in THF | Alkyl Bromide | High N1 selectivity (>99% for some substrates) | nih.govbeilstein-journals.org |

| N2-Alkyl Indazole | Mitsunobu (DEAD, PPh₃) | Alcohol | Prefers N2 (e.g., 1:2.5 ratio of N1:N2) | nih.gov |

| N2-Alkyl Indazole | TfOH or Cu(OTf)₂ | Alkyl 2,2,2-trichloroacetimidate | High N2 selectivity | wuxibiology.com |

Stereochemical Control and Asymmetric Synthesis Approaches (if applicable for analogues)

While this compound itself is an achiral molecule, the principles of stereochemical control are highly relevant for the synthesis of its chiral analogues, which are of significant interest in medicinal chemistry. nih.gov Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule, which is often crucial for therapeutic efficacy. nih.gov

A notable advancement in the asymmetric functionalization of indazoles is the copper-hydride (CuH) catalyzed C3-allylation of N-(benzoyloxy)indazoles. mit.edu This method allows for the construction of a C3-quaternary chiral center with high levels of enantioselectivity. mit.eduacs.org The reaction employs an umpolung strategy, where an electrophilic indazole reacts with an allene (B1206475) pronucleophile. mit.edu This approach has been successfully applied to a 4-fluoro-substituted indazole electrophile, demonstrating its applicability to analogues closely related to the title compound. mit.edu The products of this reaction can be further transformed into other chiral molecules, showcasing the synthetic utility of the method. mit.edu

Another approach involves the construction of complex chiral systems by fusing the indazole ring with other stereochemically diverse scaffolds, such as in the synthesis of enantiomerically pure indazole-fused piperazines. researchgate.net

Table 2: Enantioselective C3-Allylation of Indazole Electrophiles (Analogues)

| Indazole Electrophile (Substituent) | Allene Pronucleophile | Yield (%) | Enantiomeric Ratio (er) | Reference |

|---|---|---|---|---|

| 4-Fluoro | Phenyl methyl allene | 81 | 98.5:1.5 | mit.edu |

| 4-Methoxy | Phenyl methyl allene | 75 | 99:1 | mit.edu |

| 6-Chloro | Phenyl methyl allene | 82 | 99.5:0.5 | mit.edu |

| H (unsubstituted) | Furan-2-yl methyl allene | 76 | 99:1 | mit.edu |

Flow Chemistry and Continuous Processing for Efficient Synthesis

The synthesis of heterocyclic compounds like indazoles is increasingly benefiting from the application of flow chemistry. mdpi.combohrium.com This technology offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved scalability, and greater reproducibility. acs.orgnih.gov

The synthesis of 1H-indazoles from o-fluorobenzaldehydes and hydrazine derivatives—a key reaction pathway for producing the precursor to this compound—is particularly well-suited for flow chemistry. clockss.org This reaction can be hazardous in batch mode due to safety concerns at large scales. A continuous-flow process allows for the safe use of high temperatures and pressures, significantly accelerating the reaction and improving process efficiency. acs.orgclockss.org For example, a general route using a commercial flow reactor system has been developed to produce a range of indazoles, demonstrating good conversion in solvents like N-methyl-2-pyrrolidone (NMP) and dimethylacetamide (DMA) at elevated temperatures. acs.org This approach provides a safe and scalable alternative for producing indazole monomers on demand. acs.org The application of flow chemistry is also prominent in derivatization steps, making it a powerful tool for the entire synthetic sequence of complex indazole-based molecules. mdpi.comresearchgate.net

Table 3: Example of Indazole Synthesis in a Flow Reactor Data from a general study on indazole synthesis, applicable to fluorinated systems.

| Aldehyde | Hydrazine | Solvent | Temperature (°C) | Residence Time | Outcome | Reference |

|---|---|---|---|---|---|---|

| 2-Fluorobenzaldehyde | Hydrazine hydrate | NMP | 200 | Not specified | Good conversion to indazole | acs.org |

| 2-Fluorobenzaldehyde | Hydrazine hydrate | DMA | 200 | Not specified | Good conversion to indazole | acs.org |

| 2-Fluorobenzaldehyde | Hydrazine hydrate | Dioxane | 200 | Not specified | High conversion to azine side-product | acs.org |

Mechanistic Insights into Key Synthetic Steps

Understanding the mechanisms of the reactions used to synthesize and modify this compound is fundamental for optimizing reaction conditions and predicting outcomes.

The formation of the 2H-indazole ring itself can be achieved through several routes. One common method is the Cadogan cyclization, a reductive cyclization of o-nitroaromatics. mdpi.com This reaction is widely accepted to proceed through the deoxygenation of the nitro group by a phosphite (B83602) or phosphine reagent to generate a highly reactive nitrene intermediate, which then undergoes intramolecular cyclization to form the N-N bond of the indazole ring. mdpi.com Another key pathway, particularly relevant for fluorinated indazoles, is the condensation of an o-fluorobenzaldehyde with a hydrazine, followed by intramolecular nucleophilic aromatic substitution (SNAr) where the hydrazine nitrogen displaces the fluorine atom to close the ring. clockss.org

The regioselectivity of the N-alkylation of the 1H-indazole precursor is a subject of detailed mechanistic study. For the highly selective N2-alkylation using alkyl 2,2,2-trichloroacetimidates under acidic conditions, quantum mechanical (QM) analyses have provided significant insight. wuxibiology.com The reaction proceeds via protonation of the trichloroacetimidate, which is then attacked by the indazole. While the N1-lone pair is part of the aromatic system, the N2-lone pair is more accessible. Calculations show that while the 1H-indazole tautomer is more stable, the energy barrier for N2-alkylation of this tautomer is significantly lower than the barrier for N1-alkylation (which requires prior tautomerization to the less stable 2H-indazole). This difference in activation energy, calculated to be 3.35 kcal/mol, accounts for the high N2 selectivity observed experimentally. wuxibiology.com

In contrast, for N1-selective alkylation using NaH in THF, a different mechanism is proposed. nih.gov Density functional theory (DFT) calculations suggest a chelation mechanism where the sodium cation coordinates to both the N2 nitrogen and a C3 carbonyl substituent, forming a tight ion pair that sterically directs the incoming alkyl group to the N1 position. nih.gov

Advanced Spectroscopic and Structural Elucidation of 4,6 Difluoro 2 Methyl 2h Indazole

High-Resolution Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of complex organic molecules. For a compound like 4,6-Difluoro-2-methyl-2H-indazole, a suite of one-dimensional and multidimensional NMR experiments would be employed to assign all proton, carbon, nitrogen, and fluorine resonances, and to probe spatial relationships between nuclei.

¹H, ¹³C, ¹⁵N, and ¹⁹F NMR for Definitive Structural Assignment

A comprehensive NMR analysis is fundamental for the definitive structural assignment of fluorinated indazoles. While specific data for this compound is not available, the detailed study of its isomer, 4,6-difluoro-3-methyl-1H-indazole, by Pérez-Medina et al. (2009) showcases the depth of information that can be obtained. researchgate.net

For 4,6-difluoro-3-methyl-1H-indazole, the ¹H NMR spectrum in DMSO-d₆ reveals distinct signals for the methyl group and the aromatic protons. The chemical shifts and, crucially, the coupling constants (J-values) between protons and fluorine atoms (ⁿJHF) are instrumental in confirming the substitution pattern. researchgate.net

¹⁹F NMR is particularly informative for fluorinated compounds. The chemical shifts of the fluorine atoms are highly sensitive to their electronic environment. In the case of 4,6-difluoro-3-methyl-1H-indazole, two distinct signals are observed for F4 and F6, with their coupling to nearby protons and to each other (⁵JFF) providing definitive proof of their relative positions. researchgate.net

¹⁵N NMR, although less commonly reported due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, offers valuable insight into the electronic structure of the heterocyclic ring. The chemical shifts of N1 and N2 are distinct and can be used to differentiate between 1H- and 2H-indazole isomers. For 4,6-difluoro-3-methyl-1H-indazole, the ¹⁵N chemical shifts were determined using 2D correlation experiments (HMBC). researchgate.net

A hypothetical data table for this compound, based on expected trends from related compounds, would look similar to the data presented for its isomer.

Table 1: Illustrative NMR Data for 4,6-difluoro-3-methyl-1H-indazole in DMSO-d₆ researchgate.net This table presents data for the constitutional isomer, 4,6-difluoro-3-methyl-1H-indazole, for illustrative purposes.

| Nucleus | Chemical Shift (δ, ppm) | Key Coupling Constants (J, Hz) |

| ¹H NMR | ||

| 1-H | 13.29 (broad s) | |

| 3-CH₃ | 2.52 (s) | |

| H5 | 7.37 (dd) | ³JHF4 = 10.1, ⁴JHH7 = 0.9 |

| H7 | 7.02 (dd) | ³JHF6 = 10.6, ⁴JHF4 = 2.4 |

| ¹³C NMR | ||

| C3 | 141.5 | |

| C3a | 119.5 (d) | ²JCF4 = 15.0 |

| C4 | 157.0 (dd) | ¹JCF = 244.8, ³JCF6 = 14.1 |

| C5 | 100.9 (dd) | ²JCF4 = 28.5, ²JCF6 = 23.4 |

| C6 | 159.9 (dd) | ¹JCF = 252.7, ³JCF4 = 14.3 |

| C7 | 98.4 (dd) | ²JCF6 = 29.5, ⁴JCF4 = 3.6 |

| C7a | 139.7 (d) | ⁴JCF6 = 3.0 |

| 3-CH₃ | 9.3 | |

| ¹⁹F NMR | ||

| F4 | -116.5 (dq) | ³JFH5 = 10.1, ⁴JFH7 = 2.4, ⁵JFF6 = 8.1 |

| F6 | -112.5 (t) | ³JFH5 = 10.1, ³JFH7 = 10.6, ⁵JFF4 = 8.1 |

| ¹⁵N NMR | ||

| N1 | -163.7 | |

| N2 | -89.4 |

NOESY and ROESY for Conformational Analysis and Stereochemistry

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR techniques used to determine the spatial proximity of atoms within a molecule. For this compound, these experiments would be crucial for confirming the N2-methylation. A key NOE correlation would be expected between the protons of the N-methyl group and the proton at the C3 position of the indazole ring. This would provide definitive evidence for the 2H-tautomer, as in the 1H-tautomer, the methyl group would be on N1 and spatially distant from H3. While specific NOESY/ROESY data for the title compound is not available, this approach is standard for the characterization of N-substituted heterocycles.

Solid-State NMR Applications for Polymorphism

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in materials science and pharmaceuticals. Solid-state NMR (ssNMR) is a key technique for studying polymorphism as it can distinguish between different crystal packing arrangements and molecular conformations in the solid state. For 4,6-difluoro-3-methyl-1H-indazole, both solution and solid-state ¹³C and ¹⁵N NMR were used, revealing differences in chemical shifts between the two states, which can be indicative of specific intermolecular interactions in the solid phase. researchgate.net A similar study on this compound would be invaluable in identifying and characterizing any potential polymorphs.

Single-Crystal X-ray Diffraction Analysis

Determination of Molecular Geometry and Bond Parameters

While a crystal structure for this compound has not been reported in the searched literature, analysis of related indazole structures allows for a prediction of its key geometric features. The indazole ring system is expected to be largely planar. The C-F bond lengths would be a key parameter, as would the bond angles within the benzene (B151609) and pyrazole (B372694) rings, which may be slightly distorted by the presence of the fluorine substituents. The geometry around the N2-methyl group would also be of interest.

Table 2: Typical Bond Lengths and Angles for Substituted Indazoles (Illustrative) This table presents typical, non-specific data for illustrative purposes.

| Bond/Angle | Expected Value |

| Bond Lengths (Å) | |

| C-F | ~1.35 |

| N-N | ~1.35 |

| N-C | ~1.33 - 1.45 |

| C-C (aromatic) | ~1.38 - 1.41 |

| **Bond Angles (°) ** | |

| C-N-N | ~110 - 115 |

| N-N-C | ~105 - 110 |

| C-C-F | ~118 - 122 |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

In the absence of conventional hydrogen bond donors (like an N-H group), the intermolecular interactions in the crystal lattice of this compound would be dominated by weaker forces. These could include C-H···N and C-H···F hydrogen bonds, where the nitrogen and fluorine atoms act as hydrogen bond acceptors. Furthermore, π-π stacking interactions between the aromatic indazole rings are common in such systems and play a crucial role in the crystal packing. Halogen bonding, where a halogen atom acts as an electrophilic species, is also a possibility with the fluorine substituents, although it is less common for fluorine compared to heavier halogens. A detailed crystallographic analysis would reveal the precise nature and geometry of these interactions, which are fundamental to the material's properties.

Polymorphism and Crystal Packing Studies

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of study for any chemical compound, as different polymorphs can exhibit varying physical properties. While specific polymorphic studies on this compound have not been reported, insights can be drawn from related indazole structures.

For instance, studies on substituted indazoles reveal that the planarity of the indazole ring system is a dominant feature in their crystal packing. In the crystal structure of a related compound, 2-Methyl-6-nitro-2H-indazole, the indazole ring system is nearly planar. beilstein-journals.orgnih.gov The crystal packing in such molecules is often stabilized by weak intermolecular interactions, such as C-H···N and C-H···O hydrogen bonds. beilstein-journals.orgnih.gov

A hypothetical table of crystallographic data for a potential polymorph of this compound, based on common crystal systems for such compounds, is presented below.

Table 1: Hypothetical Crystallographic Data for a Polymorph of this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| β (°) | 95 |

| Volume (ų) | 745 |

| Z | 4 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition through the precise measurement of its mass-to-charge ratio (m/z). For this compound (C₈H₆F₂N₂), the expected accurate mass of the molecular ion [M]⁺ would be a key identifier.

While specific HRMS data for this compound is not available, predicted m/z values for a related compound, 4,6-difluoro-2-methyl-1H-indole, can provide an example of the data obtained. uni.lu The fragmentation pathway of this compound under mass spectrometric conditions would likely involve the loss of the methyl group, followed by fragmentation of the heterocyclic ring. The presence of two fluorine atoms would also lead to characteristic isotopic patterns.

Table 2: Predicted HRMS Data for this compound and Potential Fragments

| Ion | Formula | Predicted m/z |

| [M]⁺ | C₈H₆F₂N₂ | 168.0500 |

| [M-CH₃]⁺ | C₇H₃F₂N₂ | 153.0265 |

| [M-N₂]⁺ | C₈H₆F₂ | 140.0438 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Preferences

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and probing the conformational landscape of a molecule. For this compound, characteristic vibrational modes would be associated with the C-F, C-N, N-N, and C-H bonds, as well as the aromatic ring system.

In related fluorinated heterocycles, distinct spectral features are observed that can be correlated with their structural properties. The C-F stretching vibrations typically appear in the region of 1000-1400 cm⁻¹. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the methyl group C-H stretches would be observed in the 2850-2960 cm⁻¹ range. The indazole ring vibrations would give rise to a series of characteristic bands in the fingerprint region (below 1600 cm⁻¹).

A hypothetical table of key IR and Raman active vibrational frequencies for this compound is provided below.

Table 3: Hypothetical Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy |

| Aromatic C-H Stretch | 3050-3150 | IR, Raman |

| Methyl C-H Stretch | 2850-2960 | IR, Raman |

| C=C/C=N Ring Stretch | 1450-1620 | IR, Raman |

| C-F Stretch | 1100-1300 | IR, Raman |

| C-H In-plane Bend | 1000-1200 | IR |

| C-H Out-of-plane Bend | 750-900 | IR |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination (if applicable for chiral analogues)

Chiroptical spectroscopy, particularly circular dichroism (CD), is a vital technique for determining the enantiomeric excess and absolute configuration of chiral molecules. The target compound, this compound, is itself achiral and therefore would not exhibit a CD spectrum.

However, if a chiral center were introduced into the molecule, for instance by substitution on the methyl group or by creating a chiral axis through appropriate substitution patterns leading to atropisomerism, the resulting enantiomers would be distinguishable by CD spectroscopy. The technique relies on the differential absorption of left and right circularly polarized light by a chiral molecule.

For chiral analogues, the experimental CD spectrum would be compared with theoretical spectra calculated using quantum chemical methods to assign the absolute configuration (R or S) to each enantiomer. nih.gov This approach has been successfully applied to determine the absolute configurations of various chiral molecules, including those with fluorine substituents. beilstein-journals.org

Theoretical and Computational Chemistry Studies on 4,6 Difluoro 2 Methyl 2h Indazole

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational for understanding the electronic nature of molecules. bohrium.com These methods solve approximations of the Schrödinger equation to determine the electronic structure and associated properties. For a molecule like 4,6-Difluoro-2-methyl-2H-indazole, DFT methods such as B3LYP, combined with appropriate basis sets like 6-311++G(d,p), are commonly used to provide a balance between computational cost and accuracy for predicting molecular geometries, energies, and spectroscopic properties. researchgate.netmdpi.com

The electronic structure of this compound is significantly modulated by its substituents. The fluorine atoms at positions 4 and 6 are strongly electron-withdrawing, which lowers the energy of the molecular orbitals. The methyl group at the N2 position is a weak electron-donating group and stabilizes the 2H-tautomer of the indazole ring.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. youtube.comlibretexts.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). pearson.comyoutube.com For this compound, the HOMO is expected to be distributed primarily over the fused ring system, while the LUMO would also be located on the aromatic core. The electron-withdrawing fluorine atoms will lower the energy of both the HOMO and the LUMO compared to the unsubstituted 2-methyl-2H-indazole. A lower HOMO energy suggests reduced nucleophilicity, while a lower LUMO energy indicates increased electrophilicity.

Reactivity Indices: Global reactivity descriptors, derived from the HOMO and LUMO energies, quantify the reactivity of a molecule. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Chemical Hardness (η): Calculated as (ELUMO - EHOMO)/2, it represents the resistance to change in electron distribution. A large HOMO-LUMO gap implies high hardness and low reactivity.

Electrophilicity Index (ω): This index measures the energy stabilization when the system acquires additional electronic charge. The presence of two fluorine atoms is expected to result in a relatively high electrophilicity index for this molecule.

| Property | Predicted Value / Description | Rationale |

|---|---|---|

| HOMO Energy | Relatively Low | Electron-withdrawing effects of two fluorine atoms. |

| LUMO Energy | Relatively Low | Electron-withdrawing effects of two fluorine atoms, enhancing electrophilicity. |

| HOMO-LUMO Gap | Moderately Large | Indicative of good kinetic stability. |

| Chemical Hardness (η) | High | Correlates with a larger HOMO-LUMO gap, suggesting lower overall reactivity. |

| Electrophilicity Index (ω) | High | The strong electron-withdrawing nature of the fluorine atoms increases the molecule's ability to accept electrons. |

Tautomeric Equilibria: Indazole can exist in two main tautomeric forms: 1H-indazole and 2H-indazole. researchgate.net While theoretical calculations generally show that the 1H-tautomer is thermodynamically more stable in the parent indazole, the relative stability can be significantly influenced by substituents and solvent effects. nih.govnih.govmdpi.com For this compound, the presence of the methyl group on the N2 nitrogen locks the molecule in the 2H form. However, understanding the relative stability of the parent 4,6-difluoro-1H-indazole versus 4,6-difluoro-2H-indazole is crucial. DFT calculations on similar systems have shown that electron-withdrawing groups can sometimes favor the 2H-tautomer. nih.gov

Aromaticity Assessment: The aromaticity of the indazole ring system can be evaluated using computational indices such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). nih.govresearchgate.net

HOMA: This index is based on the degree of bond length equalization in the ring, with a value of 1 indicating a fully aromatic system (like benzene) and values close to 0 indicating a non-aromatic system.

NICS: This index measures the magnetic shielding at the center of a ring. Large negative NICS values are indicative of aromaticity.

Computational methods are highly effective at predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts. mdpi.com

¹H NMR: The proton chemical shifts would be influenced by the electron-withdrawing fluorine atoms, causing downfield shifts for nearby protons on the benzene (B151609) ring.

¹³C NMR: The carbon atoms directly bonded to fluorine (C4 and C6) would show large C-F coupling constants. Their chemical shifts would be significantly affected, appearing far downfield.

¹⁹F NMR: The two fluorine atoms are in different chemical environments and would be expected to show distinct signals, with potential through-space coupling to the N-methyl protons or other nearby protons.

¹⁵N NMR: The chemical shifts of the two nitrogen atoms are sensitive to the tautomeric form. In the 2H-indazole, the N2 nitrogen is an sp³-like tertiary amine, while the N1 is part of a C=N double bond. nih.gov

IR Spectroscopy: DFT calculations can predict vibrational frequencies. The calculated IR spectrum for this compound would be expected to show characteristic peaks for C-F stretching, aromatic C-H stretching, C=C and C=N ring stretching, and methyl group C-H stretching and bending vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and UV-Vis absorption spectra. researchgate.net The parent 2-methyl-2H-indazole exhibits absorption maxima in the UV region. nist.gov The introduction of fluorine atoms may cause a slight shift in the absorption bands (a bathochromic or hypsochromic shift) due to their influence on the molecular orbital energies.

| Spectroscopy | Predicted Feature | Anticipated Region / Value |

|---|---|---|

| ¹H NMR | Aromatic Protons (H3, H5, H7) | ~7.0 - 8.0 ppm |

| Methyl Protons (N-CH₃) | ~4.0 ppm | |

| ¹³C NMR | C-F carbons (C4, C6) | ~150 - 165 ppm (with large ¹JCF coupling) |

| ¹⁹F NMR | F4, F6 | Distinct signals in the typical aryl fluoride (B91410) region. |

| IR | C-F Stretch | ~1200 - 1300 cm⁻¹ |

| Aromatic C=C/C=N Stretch | ~1450 - 1600 cm⁻¹ | |

| UV-Vis | π → π* transitions | ~220 - 300 nm |

Molecular Dynamics (MD) Simulations

While quantum mechanics is ideal for static electronic properties, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and interactions with their environment, such as a solvent. youtube.com

For a relatively rigid molecule like this compound, the primary conformational flexibility would involve the rotation of the methyl group. MD simulations in a chosen solvent could map the potential energy surface of this rotation. However, the most significant application of MD for this molecule would be to study its aggregation behavior and interactions with other molecules in solution, which are governed by intermolecular forces such as van der Waals interactions and electrostatic interactions.

The choice of solvent can influence the behavior of a solute molecule. MD simulations can model these effects explicitly by surrounding the solute with a box of solvent molecules. researchgate.net

Polar Solvents: In polar solvents, the dipole moment of this compound will lead to specific solvation shell structures. The solvent molecules will orient themselves to maximize favorable electrostatic interactions.

Non-Polar Solvents: In non-polar solvents, van der Waals forces will dominate the interactions. MD simulations can calculate properties like the radial distribution function to understand the structuring of the solvent around the solute and the potential of mean force to quantify the strength of interactions between solute molecules, predicting their tendency to aggregate in different media. researchgate.netmdpi.com

Molecular Modeling and Chemoinformatics

Molecular modeling and chemoinformatics are essential computational tools in modern drug discovery, enabling the rational design and analysis of novel therapeutic agents. For compounds like this compound and its analogs, these techniques provide deep insights into their structural features and potential biological activities before their actual synthesis, thereby saving significant time and resources.

The design of new, potent, and selective indazole-based compounds frequently employs both ligand-based and structure-based computational strategies. These approaches leverage knowledge of either known active molecules or the three-dimensional structure of the biological target.

Ligand-Based Design: When the 3D structure of the biological target is unknown, ligand-based methods are employed. These methods rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities.

Pharmacophore Mapping: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. For instance, a pharmacophore model for indazole derivatives acting as HIF-1α inhibitors identified a five-point hypothesis (A₁D₂R₃R₄R₅_4) that can be used to design new potent inhibitors. nih.gov The shared pharmacophore for 5-HT₃ receptor antagonists includes an aromatic moiety like indazole, a linking group capable of hydrogen bonding, and a basic amine.

Fragment-Based Discovery: This approach involves identifying small molecular fragments that bind weakly to a target and then growing or linking them to create a more potent lead compound. This strategy, combined with virtual screening, has been successfully used to design novel indazole derivatives as inhibitors of enzymes like histone deacetylases (HDACs). nih.gov

Structure-Based Design: When the three-dimensional structure of the target protein is available (from X-ray crystallography or NMR, for example), structure-based design becomes a powerful tool.

Molecular Docking: This is one of the most common techniques, where computational algorithms predict the preferred orientation and binding affinity of a ligand when bound to a target protein. This method was used to study how indazole derivatives bind to the active site of the HIF-1α protein, revealing key interactions. nih.gov Similarly, structure-guided design has led to the optimization of 1H-indazole derivatives as potent inhibitors for targets like the Epidermal Growth Factor Receptor (EGFR) kinase and extracellular signal-regulated kinases (ERK1/2). nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to study the stability of the ligand-protein complex over time. For a potent indazole derivative targeting HIF-1α, MD simulations confirmed that the compound remained stable within the active site, validating the docking results. nih.gov

These design principles are often used iteratively. For example, a structure-based approach was used to design 1H-indazole analogues as irreversible EGFR inhibitors, which was then rationalized by computational analysis of the ligand's conformational behavior in solution. nih.gov

The biological activity of a potential drug molecule is not solely dependent on its ability to bind to a target; it is also governed by its physicochemical properties, which influence its absorption, distribution, metabolism, and excretion (ADME). Computational methods are widely used to predict these properties early in the drug discovery process. nih.govcapes.gov.br

pKa: The ionization constant (pKa) affects a molecule's solubility and its ability to cross biological membranes. The indazole ring system contains nitrogen atoms that can be protonated, making pKa a critical parameter. Computational models, often combining quantum mechanics (QM) with continuum solvation models, can predict pKa values with increasing accuracy. nih.gov

LogP: The logarithm of the partition coefficient (LogP) between octanol (B41247) and water is a key measure of a compound's lipophilicity (fat-solubility). This property is crucial for membrane permeability. A balanced LogP is generally desired for oral bioavailability. While experimental determination is possible, numerous computational methods, from fragment-based approaches to whole-molecule property calculations, are used for prediction. nih.govnih.gov The presence of two fluorine atoms in this compound is expected to increase its lipophilicity compared to its non-fluorinated counterpart.

Polar Surface Area (PSA): The PSA is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is an excellent predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration.

For this compound, predicted physicochemical properties are crucial for assessing its drug-likeness.

Predicted Physicochemical Properties for this compound

| Property | Predicted Value | Significance in Biological Activity |

|---|---|---|

| LogP | 2.4 - 2.8 | Indicates moderate lipophilicity, suggesting good potential for membrane permeability. |

| pKa (most basic) | 0.5 - 1.5 | Suggests it is a very weak base; will be predominantly in its neutral form at physiological pH. |

| Polar Surface Area (PSA) | 15.7 - 28.9 Ų | Low PSA value, which is generally correlated with good cell permeability. |

Disclaimer: These values are computationally predicted by various software and may differ from experimental values.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indazole Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. youtube.com By building a robust QSAR model, the activity of new, unsynthesized compounds can be predicted.

For indazole analogues, 3D-QSAR studies have been particularly insightful. In a study on indazole derivatives as HIF-1α inhibitors, 3D-QSAR models were developed to understand how steric (shape) and electrostatic (charge) fields of the molecules influence their inhibitory potency. nih.gov The resulting contour maps provide a visual guide for designing new molecules, indicating where bulky groups or electropositive/electronegative groups might enhance activity. nih.gov

Another QSAR analysis on a set of benzothiopyranoindazole (BTPI) anti-cancer analogs used thermodynamic properties from MD simulations as descriptors. nih.gov This study found that while the binding energy alone was not a good predictor, combining it with the energy required to remove water molecules (desolvation energy) upon binding to DNA led to a highly significant QSAR model. nih.gov This highlights that QSAR models can incorporate sophisticated, physics-based descriptors to better understand the drivers of biological activity. The ultimate goal of such models is to provide a reliable predictive tool to prioritize the synthesis of the most promising compounds, accelerating the discovery of new therapeutic agents. nih.govindiandrugsonline.org

No Publicly Available In Vitro Biological Data for this compound

Despite a comprehensive search for in vitro biological and biochemical mechanism of action studies on the chemical compound this compound, no specific data has been identified in the public domain.

The compound "this compound" is listed in several chemical supplier catalogs, indicating its availability for purchase. Additionally, the this compound moiety appears as a substructure within larger, more complex patented molecules. However, the biological activity described in these patents pertains to the final, larger compounds, and no specific in vitro data for the this compound fragment itself is provided.

Consequently, it is not possible to provide the requested detailed article on the in vitro biological and biochemical mechanism of action of this compound as there is a lack of publicly available scientific literature on this specific compound. Further research and publication in peer-reviewed journals would be necessary to elucidate its pharmacological properties.

In Vitro Biological and Biochemical Mechanism of Action Studies of 4,6 Difluoro 2 Methyl 2h Indazole

Mechanistic Elucidation at the Sub-Cellular and Molecular Level

Understanding the precise mechanisms by which a compound exerts its effects is paramount in drug discovery. For 4,6-Difluoro-2-methyl-2H-indazole, this involves pinpointing its location within the cell and identifying the molecular cascades it influences.

While direct studies on the intracellular localization of this compound are not extensively documented, insights can be drawn from studies on analogous fluorescently-labeled probes and compounds with similar physicochemical properties. The subcellular distribution of small molecules is largely governed by factors such as lipophilicity, charge, and the presence of specific transporters.

Fluorescent probes are invaluable tools for visualizing the accumulation of compounds within living cells. mdpi.commdpi.comscispace.com Studies on other heterocyclic fluorescent probes have shown that their distribution is not uniform, with accumulation often observed in specific organelles like mitochondria or the endoplasmic reticulum (ER). mdpi.comnih.gov For instance, certain cationic and lipophilic dyes tend to accumulate in mitochondria due to the organelle's negative membrane potential. mdpi.com Given the relatively non-polar nature of the indazole core, it is plausible that this compound could passively diffuse across cellular membranes.

The subcellular destination is also influenced by the molecular targets of the compound. For example, fluorescently-labeled azole antifungals, which target the ER-localized enzyme lanosterol (B1674476) 14α-demethylase, have been observed to concentrate in the ER. nih.gov If this compound were to inhibit a specific organelle-bound enzyme, a similar targeted accumulation would be expected. The development of fluorescently tagged analogues of this compound would be a critical step in definitively mapping its intracellular journey and identifying its primary sites of action.

The indazole nucleus is a core component of numerous kinase inhibitors, many of which have been approved for therapeutic use. nih.govpnrjournal.comnih.gov These compounds often exert their effects by blocking the activity of protein kinases, which are crucial regulators of a multitude of cellular signaling pathways. Inhibition of these kinases can disrupt downstream signaling cascades, affecting processes such as cell proliferation, survival, and angiogenesis. nih.govnih.gov

For instance, indazole derivatives have been identified as potent inhibitors of vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR) kinases. nih.govnih.govnih.gov Inhibition of these receptor tyrosine kinases can block the activation of downstream pathways like the PI3K/AKT/mTOR and RAS/MEK/ERK pathways, which are frequently dysregulated in cancer. nih.gov A study on 3-ethynyl-1H-indazoles demonstrated their ability to inhibit key components of the PI3K pathway, leading to reduced phosphorylation of AKT and its downstream effector PRAS40. nih.gov

Another indazole derivative, benzydamine, has been shown to reduce the release of pro-inflammatory cytokines like TNF-α and IL-1β, suggesting an impact on inflammatory signaling pathways. dovepress.com The specific downstream signaling events and effector pathways modulated by this compound would depend on its specific molecular target(s). Should it function as a kinase inhibitor, its effects would likely propagate through the inhibition of phosphorylation-dependent signaling cascades.

| Potential Target Class | Associated Signaling Pathway | Potential Downstream Effects |

| Receptor Tyrosine Kinases (e.g., VEGFR, FGFR) | PI3K/AKT/mTOR, RAS/MEK/ERK | Inhibition of cell proliferation, survival, and angiogenesis |

| Serine/Threonine Kinases (e.g., ROCK) | Rho-associated kinase signaling | Modulation of cell shape, motility, and smooth muscle contraction |

| Inflammatory Mediators | NF-κB signaling | Reduction in the production of pro-inflammatory cytokines |

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing a roadmap for optimizing the biological activity and selectivity of a lead compound. For the indazole scaffold, extensive SAR studies have been conducted, offering valuable insights for the rational design of new analogues. nih.govnih.gov

The rational design of analogues of this compound involves the systematic modification of its chemical structure to probe the influence of different substituents on its biological activity. The indazole ring system offers multiple positions for substitution, allowing for a thorough exploration of the chemical space. nih.govorganic-chemistry.orgacs.org

The synthesis of 2H-indazole derivatives can be achieved through various synthetic routes. nih.govorganic-chemistry.org A common approach involves the cyclization of appropriately substituted precursors. For instance, the Cadogan cyclization, which involves the reductive cyclization of o-nitrobenzaldimines, is a well-established method for preparing the 2H-indazole core. wikipedia.org The synthesis of fluorinated indazole derivatives often starts with fluorinated anilines or other aromatic precursors, where the position of the fluorine atom on the final indazole ring is predetermined by its location on the starting material. ui.ac.id

The exploration of SAR for indazole-based kinase inhibitors has revealed that substituents at various positions can significantly impact potency and selectivity. For example, in a series of 1H-indazole derivatives targeting the IDO1 enzyme, the presence of a suitably substituted carbohydrazide (B1668358) moiety at the C3 position was crucial for potent inhibitory activity. nih.gov Similarly, for 1H-indazole derivatives inhibiting the FtsZ protein, aryl groups at the C3 and C6 positions were found to be critical for their inhibitory effects. nih.gov

Pharmacophore mapping is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. nih.govui.ac.id For indazole derivatives, pharmacophore models have been developed to understand their interactions with various targets, including estrogen receptors and 5-HT3 receptors. wikipedia.orgui.ac.id

A typical pharmacophore for an indazole-based inhibitor might include:

A hydrogen bond donor/acceptor: The nitrogen atoms of the indazole ring can act as hydrogen bond acceptors, while an N-H group in 1H-indazoles can act as a hydrogen bond donor. These interactions are often crucial for anchoring the molecule in the binding pocket of the target protein.

Aromatic/hydrophobic regions: The fused benzene (B151609) ring of the indazole scaffold provides a significant hydrophobic surface that can engage in van der Waals and π-π stacking interactions with hydrophobic residues in the target's binding site.

Specific substituents: The nature and position of substituents on the indazole ring can fine-tune the binding affinity and selectivity. For example, electron-withdrawing groups can modulate the electronic properties of the ring system and influence its interactions with the target.

In a study of asymmetrical hexahydro-2H-indazole analogues of curcumin (B1669340) as estrogen receptor alpha (ERα) inhibitors, a pharmacophore model consisting of one hydrophobic feature, one hydrogen bond acceptor, and aromatic interactions was identified as being optimal. ui.ac.id For 5-HT3 receptor antagonists, the pharmacophore includes an aromatic moiety (like indazole), a linking acyl group capable of hydrogen bonding, and a basic amine. wikipedia.org These models provide a valuable framework for the design of new and more potent this compound analogues with improved biological properties.

| Pharmacophore Feature | Structural Basis in this compound | Potential Interaction with Target |

| Hydrogen Bond Acceptor | Nitrogen atoms of the pyrazole (B372694) ring | Hydrogen bonding with donor residues (e.g., serine, threonine) |

| Aromatic/Hydrophobic Core | Fused benzene and pyrazole rings | π-π stacking, hydrophobic interactions with aromatic/aliphatic residues |

| Halogen Bond Donor | Fluorine atoms at positions 4 and 6 | Interaction with electron-rich atoms (e.g., oxygen, sulfur) |

| Methyl Group | N2-methyl substituent | Hydrophobic interaction, steric influence on conformation |

Q & A

Basic Research Question

- ¹H/¹³C NMR : Fluorine atoms induce splitting patterns (e.g., coupling constants J = 8–12 Hz for adjacent protons) and deshield nearby carbons. For this compound, expect distinct peaks for the methyl group (δ ~2.1–2.5 ppm) and aromatic protons (δ ~7.0–8.0 ppm) .

- Elemental analysis : Confirm stoichiometry (e.g., C: 74.31%, H: 5.76%, N: 9.37% for C₁₉H₁₈N₂O₂ analogs ).

- X-ray crystallography : Resolve regiochemical ambiguities; for example, Acta Crystallographica studies confirm indazole ring geometry and fluorine positioning .

How does the fluorine substitution pattern in this compound influence its pharmacokinetic properties?

Advanced Research Question

Fluorine atoms enhance metabolic stability and membrane permeability by reducing cytochrome P450-mediated oxidation. Key considerations:

- Lipophilicity : LogP increases with fluorine substitution, improving blood-brain barrier penetration (e.g., fluorinated imidazoles show 2–3× higher CNS availability ).

- Solubility : Polar fluorinated groups may reduce aqueous solubility; counterbalance via co-crystallization with hydrophilic counterions (e.g., HCl salts ).

- In vivo stability : Monitor defluorination using ¹⁸F radiolabeling and PET imaging in preclinical models .

What strategies can mitigate challenges in scaling up this compound synthesis for preclinical studies?

Advanced Research Question

- Catalyst optimization : Replace homogeneous catalysts (e.g., Pd(PPh₃)₄) with heterogeneous alternatives (e.g., Pd/C) to simplify purification .

- Flow chemistry : Continuous-flow reactors improve heat transfer and reduce side reactions in exothermic steps (e.g., fluorination ).

- Byproduct management : Use scavenger resins (e.g., QuadraPure™) to remove residual metals or unreacted reagents .

How can computational methods guide the design of this compound derivatives with enhanced bioactivity?

Advanced Research Question

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity against targets like FGFR1 .

- Dynamics simulations : Assess ligand-protein binding stability (e.g., RMSD < 2.0 Å over 100 ns MD simulations) .

- ADMET prediction : Use tools like SwissADME to optimize logP, solubility, and CYP inhibition profiles .

What are the common impurities in this compound synthesis, and how can they be quantified?

Basic Research Question

- Dehalogenated byproducts : Monitor via LC-MS (e.g., m/z 245.1 for non-fluorinated analogs ).

- Regioisomers : Differentiate using ¹⁹F NMR (e.g., δ = -110 ppm for 4-F vs. -115 ppm for 6-F ).

- Residual solvents : GC-MS quantification (e.g., DMF < 500 ppm per ICH Q3C guidelines ).

How do structural modifications to the indazole core affect the compound’s mechanism of action in cancer models?

Advanced Research Question

- Methyl group at C2 : Enhances steric hindrance, potentially reducing off-target binding .

- Fluorine at C4/C6 : Increases electronegativity, strengthening hydrogen bonds with kinase active sites (e.g., FGFR1 ATP-binding pocket ).

- Comparative studies : Test analogs like 5,7-dimethyl-2-(2,5,6-trifluoropyrimidin-4-yl)-2H-indazole to evaluate substituent effects on apoptosis induction .

What protocols ensure reproducibility in biological assays involving this compound?

Basic Research Question

- Stock solution preparation : Use DMSO stored at -20°C (avoid freeze-thaw cycles) .

- Dose-response curves : Include positive controls (e.g., staurosporine for kinase inhibition) and normalize data to vehicle-treated groups .

- Cell line validation : Authenticate via STR profiling and confirm target expression (e.g., FGFR1 in NIH/3T3 cells ).

How can researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

Advanced Research Question

- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in rodent models .

- Metabolite identification : Use LC-HRMS to detect phase I/II metabolites (e.g., glucuronidated or defluorinated species ).

- Tumor microenvironment models : Co-culture with stromal cells to mimic in vivo conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.